molecular formula C6H5BrClNO3S B14846799 6-Bromo-4-methoxypyridine-2-sulfonyl chloride

6-Bromo-4-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14846799
M. Wt: 286.53 g/mol
InChI Key: UTWQXFVAHFANTR-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-4-methoxypyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

6-Bromo-4-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
  • 6-Methoxypyridine-2-sulfonyl chloride
  • 4-Bromo-2-methoxypyridine

Uniqueness

6-Bromo-4-methoxypyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in certain chemical synthesis applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H5BrClNO3S

Molecular Weight

286.53 g/mol

IUPAC Name

6-bromo-4-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO3S/c1-12-4-2-5(7)9-6(3-4)13(8,10)11/h2-3H,1H3

InChI Key

UTWQXFVAHFANTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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